benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate
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Overview
Description
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the amine with an appropriate carbamoyl chloride or isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or carbamate derivatives.
Scientific Research Applications
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Donepezil: A benzyl-piperidine derivative used as a cholinesterase inhibitor for the treatment of Alzheimer’s disease.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Uniqueness: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, benzyl group, and carbamate moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H33N3O3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3 |
InChI Key |
CDLIHLGBXHENHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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